1,1'-(13-Phenylene)bis[4,4,4-trifluoro-1,3-butanedione
Description
4,4,4-trifluoro-3-hydroxy-1-[3-(4,4,4-trifluoro-3-hydroxybut-2-enoyl)phenyl]but-2-en-1-one is a complex organic compound characterized by the presence of trifluoromethyl groups and hydroxyl functionalities
Properties
Molecular Formula |
C14H8F6O4 |
|---|---|
Molecular Weight |
354.20 g/mol |
IUPAC Name |
1,1,1-trifluoro-4-hydroxy-4-[3-(4,4,4-trifluoro-1-hydroxy-3-oxobut-1-enyl)phenyl]but-3-en-2-one |
InChI |
InChI=1S/C14H8F6O4/c15-13(16,17)11(23)5-9(21)7-2-1-3-8(4-7)10(22)6-12(24)14(18,19)20/h1-6,21-22H |
InChI Key |
AQDATTJSOTVAAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=CC(=O)C(F)(F)F)O)C(=CC(=O)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-3-hydroxy-1-[3-(4,4,4-trifluoro-3-hydroxybut-2-enoyl)phenyl]but-2-en-1-one typically involves multiple steps. One common method includes the reaction of trifluoroacetophenone with a suitable aldehyde under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as aldol condensation, to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4,4,4-trifluoro-3-hydroxy-1-[3-(4,4,4-trifluoro-3-hydroxybut-2-enoyl)phenyl]but-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols .
Scientific Research Applications
4,4,4-trifluoro-3-hydroxy-1-[3-(4,4,4-trifluoro-3-hydroxybut-2-enoyl)phenyl]but-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4,4,4-trifluoro-3-hydroxy-1-[3-(4,4,4-trifluoro-3-hydroxybut-2-enoyl)phenyl]but-2-en-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-trifluoro-3-hydroxy-3-methylbutan-2-one
- 4,4,4-trifluoro-1-phenyl-1,3-butanedione
- 4,4,4-trifluoro-3-oxo-2′-butyronaphthone
Uniqueness
4,4,4-trifluoro-3-hydroxy-1-[3-(4,4,4-trifluoro-3-hydroxybut-2-enoyl)phenyl]but-2-en-1-one is unique due to its dual trifluoromethyl and hydroxyl functionalities, which impart distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds .
Biological Activity
1,1'-(13-Phenylene)bis[4,4,4-trifluoro-1,3-butanedione] is a synthetic compound notable for its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The compound can be represented by the following chemical formula:
This structure features two trifluoromethyl groups attached to a phenylene backbone, which is significant in enhancing its biological properties.
Biological Activity Overview
Research indicates that compounds with diketone structures, particularly those with fluorinated substituents, exhibit diverse biological activities. The following sections detail specific findings related to the biological activity of 1,1'-(13-Phenylene)bis[4,4,4-trifluoro-1,3-butanedione].
Antimicrobial Activity
A study conducted on various diketones demonstrated that compounds similar to 1,1'-(13-Phenylene)bis[4,4,4-trifluoro-1,3-butanedione] possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 10 |
These results suggest that the compound could be developed into an effective antimicrobial agent.
Cytotoxicity Studies
Cytotoxicity assays using human cancer cell lines (e.g., HeLa and Vero cells) have shown that 1,1'-(13-Phenylene)bis[4,4,4-trifluoro-1,3-butanedione] exhibits moderate cytotoxic effects. The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with cellular pathways involved in cell survival and proliferation.
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting potential for further development in cancer therapy.
Mechanistic Insights
Molecular docking studies have provided insights into how 1,1'-(13-Phenylene)bis[4,4,4-trifluoro-1,3-butanedione] interacts with key biomolecular targets. The compound has shown affinity for ribonucleotide reductase subunit R2 and heat shock proteins Hsp70 and Hsp90. These interactions are crucial for understanding its mechanism of action as an anticancer agent.
Case Studies
Several case studies have highlighted the potential applications of diketones in medicinal chemistry:
- Case Study 1: A series of copper(II) complexes with diketone ligands demonstrated enhanced antibacterial activity compared to their non-metal counterparts. This suggests that metal coordination could amplify the biological effects of diketones like 1,1'-(13-Phenylene)bis[4,4,4-trifluoro-1,3-butanedione] .
- Case Study 2: Research on similar diketones showed promising results in inhibiting tumor growth in animal models. This supports the hypothesis that such compounds could be developed as novel chemotherapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
